molecular formula C20H18ClFN4O2 B2527333 2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide CAS No. 1396814-55-3

2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide

Cat. No. B2527333
CAS RN: 1396814-55-3
M. Wt: 400.84
InChI Key: URNJSUQCTOICDD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H18ClFN4O2 and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on related triazole derivatives, including synthesis, spectroscopic and X-ray characterization, has been conducted. These studies focus on the formation of self-assembled dimers in the solid state and interactions like O⋯π-hole tetrel bonding (Ahmed et al., 2020).

Antimicrobial Properties

  • Fluorobenzamides containing thiazole and thiazolidine, which have structural similarities, have been synthesized and shown promising antimicrobial activity against various bacteria and fungi (Desai et al., 2013).

Intermolecular Interactions

  • Studies on derivatives of 1,2,4-triazoles, including fluoro derivatives, demonstrate different intermolecular interactions, which are crucial for understanding molecular behavior (Shukla et al., 2014).

Cyclization Mechanisms

  • Investigations into the cyclization mechanisms of related compounds show insights into carbene mechanistic pathways, which are important for chemical synthesis (Kimball et al., 2002).

Reactivity and Compound Synthesis

  • Reactivity studies of oxalamide-based carbenes, which are structurally related, provide valuable information for the synthesis of complex molecular structures (Braun et al., 2012).

Asymmetric Synthesis

  • Research into the asymmetric synthesis of fluorine-containing cyclopropanes offers insights into the synthesis of bioactive compounds, which is significant for pharmaceutical applications (Pons et al., 2021).

properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-15-7-4-8-16(22)17(15)19(27)23-11-12-25-20(28)26(14-5-2-1-3-6-14)18(24-25)13-9-10-13/h1-8,13H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJSUQCTOICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-fluorobenzamide

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